molecular formula C15H17N3O2 B2386252 N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415468-80-1

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2386252
CAS No.: 2415468-80-1
M. Wt: 271.32
InChI Key: YCPDZVDDEYFTRP-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput crystallization techniques to ensure the purity and yield of the final product. Techniques such as single crystal X-ray diffraction (SCXRD) are employed to characterize the molecular structure and ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the suppression of cancer cell growth. The compound’s structure allows it to form hydrogen bonds and other interactions that stabilize its binding to the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-7-12(20-4)5-6-13(9)18-15(19)14-10(2)11(3)16-8-17-14/h5-8H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDZVDDEYFTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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